

Physical and chemical properties of 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-ethylaniline

Cat. No.: B151697

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2-ethylaniline**

Introduction

4-Chloro-2-ethylaniline is a versatile organic compound with the molecular formula C₈H₁₀ClN. [1] It serves as a crucial building block and intermediate in the synthesis of a wide range of more complex molecules.[1] With a substituted benzene ring containing a reactive amino group, a chloro substituent, and an ethyl group, its unique electronic and steric properties make it a valuable precursor in several key industries, including pharmaceuticals, agrochemicals, and materials science.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-2-ethylaniline**, detailed experimental protocols, and a summary of its applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4-Chloro-2-ethylaniline** are summarized below. These properties are essential for its handling, storage, and application in various chemical processes.

Property	Value	Reference
IUPAC Name	4-chloro-2-ethylaniline	[2]
CAS Number	30273-39-3	[1] [2] [3]
Molecular Formula	C ₈ H ₁₀ ClN	[1] [2]
Molecular Weight	155.62 g/mol	[1] [2]
Appearance	-	-
Boiling Point	~249.9 °C	[1]
Melting Point	-	-
Density	-	-
Flash Point	104.9 °C	[1]
Solubility	-	-
InChI Key	FRZVXNRFFMHYFO- UHFFFAOYSA-N	[1] [2]

Chemical Reactivity and Applications

The chemical behavior of **4-Chloro-2-ethylaniline** is primarily dictated by the interplay of its three functional components: the amino group, the chlorine atom, and the ethyl group attached to the aromatic ring.

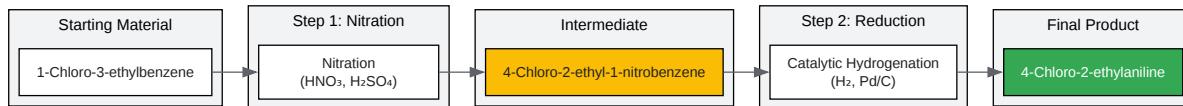
- Amino Group Reactivity:** The amino group (-NH₂) is basic and serves as the primary site for many chemical transformations. It can be diazotized and subsequently coupled with other aromatic compounds to form azo dyes.[\[1\]](#) This reactivity is fundamental to its application in the dye and pigment industry.
- Aromatic Ring Substitution:** The benzene ring can undergo further electrophilic substitution reactions. The existing substituents—the electron-donating amino and ethyl groups and the electron-withdrawing chloro group—direct the position of new substituents, influencing the regioselectivity of reactions.[\[1\]](#)

- Applications:
 - Agrochemicals: It is a significant precursor for creating plant protection agents, including various herbicides.[\[1\]](#)
 - Pharmaceuticals: The compound is a building block in the synthesis of certain analgesics, anti-inflammatory agents, and antihistamines.[\[1\]](#) Its structural motifs are also of interest in enzyme inhibition studies.[\[1\]](#)
 - Dyes and Pigments: As mentioned, its ability to form diazonium salts makes it a key intermediate in the production of azo dyes.[\[1\]](#)

Experimental Protocols

Synthesis of 4-Chloro-2-ethylaniline

A common and logical method for the synthesis of **4-Chloro-2-ethylaniline** is the reduction of a nitroaromatic precursor, specifically 4-chloro-2-ethyl-1-nitrobenzene.[\[1\]](#) This multi-step process begins with the nitration of 1-chloro-3-ethylbenzene.

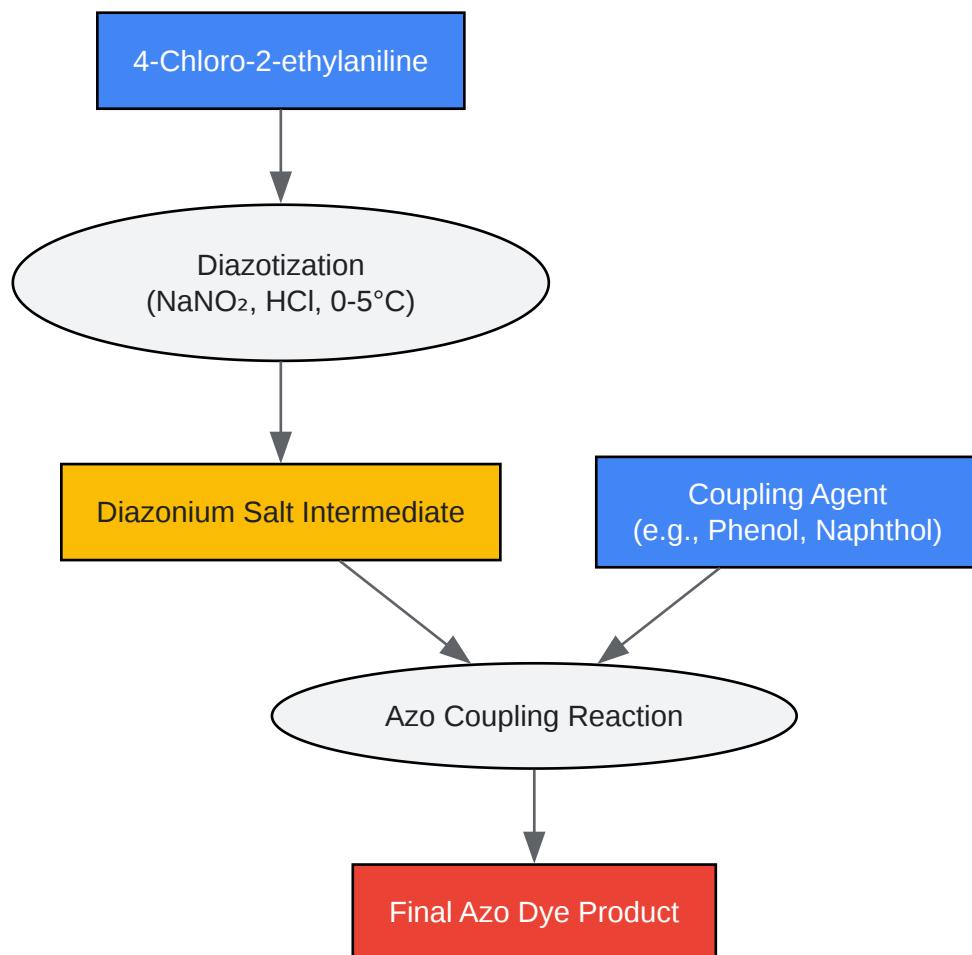

Methodology: Synthesis via Reduction of a Nitroaromatic Precursor[\[1\]](#)

- Nitration of 1-chloro-3-ethylbenzene:
 - A nitrating mixture of concentrated nitric acid and sulfuric acid is prepared, typically in a cooled reaction vessel to manage the exothermic reaction.
 - 1-chloro-3-ethylbenzene is added dropwise to the nitrating mixture with constant stirring, maintaining a low temperature (e.g., 0-10 °C).
 - After the addition is complete, the mixture is allowed to react for a specified period. The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Upon completion, the reaction mixture is poured onto ice, and the crude nitroaromatic product, 4-chloro-2-ethyl-1-nitrobenzene, is separated, washed, and dried.
- Reduction of the Nitro Group:

- The synthesized 4-chloro-2-ethyl-1-nitrobenzene is dissolved in a suitable solvent, such as ethanol.
- A catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.[1]
- The mixture is then subjected to catalytic hydrogenation by introducing hydrogen gas under pressure.
- The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group to an amino group is complete (monitored by TLC or GC).
- After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude **4-Chloro-2-ethylaniline**.

• Purification:

- The crude product can be purified by standard laboratory techniques such as vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-Chloro-2-ethylaniline**.

Logical Relationships in Application

The primary utility of **4-Chloro-2-ethylaniline** as an intermediate can be visualized through its role in producing other valuable chemicals. A prime example is its use in the synthesis of azo dyes, a process that hinges on the reactivity of the amino group.

[Click to download full resolution via product page](#)

Caption: Role of **4-Chloro-2-ethylaniline** in Azo Dye synthesis.

Safety and Hazards

According to safety data, **4-Chloro-2-ethylaniline** is classified with a "Warning" signal word.[\[1\]](#)

The primary hazards associated with this compound include:

- Skin and eye irritation[\[1\]](#)
- Potential for respiratory irritation[\[1\]](#)

It is crucial to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. This product is intended for research use only and is not for human or veterinary use.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-ethylaniline|CAS 30273-39-3|Supplier [benchchem.com]
- 2. 4-Chloro-2-ethylaniline | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-ethylaniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-2-ethylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151697#physical-and-chemical-properties-of-4-chloro-2-ethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

